2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This compound features a fused pyrazine and isoquinoline ring system, which contributes to its diverse pharmacological properties, including potential anticancer, anti-inflammatory, and neuroprotective effects. The compound is also known by its synonym, Praziquanamine, and has the chemical formula with the CAS number 61196-37-0 .
The synthesis of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one typically involves cyclization reactions. A common synthetic route includes the reaction of 2,3-dichloropyrazine with (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine in the presence of potassium carbonate in dimethylformamide at elevated temperatures (around 150°C) under a nitrogen atmosphere. This method allows for the formation of the desired heterocyclic compound through controlled conditions .
In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of parameters such as temperature, pressure, and solvent choice is crucial for improving scalability while maintaining product purity .
The molecular structure of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one features a complex arrangement of atoms that includes a fused pyrazine and isoquinoline ring system. The structural integrity is essential for its biological activity.
This compound undergoes various chemical transformations:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with improved properties. Controlled reaction conditions are necessary to minimize side reactions and maximize yields .
The mechanism of action for 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one involves modulation of biochemical pathways. Notably, it has been shown to induce the Nrf2/ARE pathway which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation.
Research indicates that this compound exhibits potent activity in activating the Nrf2 pathway in human cancer cells. Its ability to inhibit the NLRP3 inflammasome suggests potential therapeutic applications in inflammatory bowel disease and other inflammatory conditions .
The compound's stability under various conditions is vital for its application in biological systems. Its reactivity allows for further modifications that can lead to enhanced efficacy against specific targets in disease pathways .
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one has several notable applications:
The core structure of interest is systematically named 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one according to IUPAC conventions. This name delineates the fused tetracyclic system comprising a pyrazine ring condensed with a partially saturated isoquinoline unit, where the carbonyl group at position 4 defines the lactam functionality. The molecular formula is C₁₂H₁₄N₂O, corresponding to a molecular weight of 202.25 g/mol [3] [7].
The parent scaffold is alternatively designated as 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one, emphasizing its hexahydro state (indicating six sites of hydrogen saturation). This nomenclature explicitly identifies the stereogenic center at 11b, which influences the compound’s three-dimensional conformation and pharmacological interactions [2] [4].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
Systematic Name | 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one |
Alternative Name | 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one |
Molecular Formula | C₁₂H₁₄N₂O |
Molecular Weight | 202.25 g/mol |
Canonical SMILES | O=C1NCCN2C1CCc3ccccc23 |
While single-crystal X-ray diffraction data for the unmodified parent compound is unavailable in the provided literature, its chiral center at position 11b (bridgehead carbon) confers distinct stereochemical properties. The 11b carbon adopts a pseudo-asymmetric configuration, influencing the spatial orientation of the fused ring system. Computational modeling suggests that the lactam ring exists in a boat-like conformation, while the isoquinoline moiety exhibits planarity with minor puckering due to saturation at C6-C7 [5] [7].
The absence of crystallographic data for the free base contrasts with its salt forms. For example, enantiopure variants like the (2R,3R)-bis(benzoyloxy)succinate salt crystallize as solids, confirming successful resolution. The chiral environment around C11b affects intermolecular interactions in the solid state, as evidenced by differential melting points between enantiomers and their diastereomeric salts [2] [8].
Stereochemical Implications:
Solubility
The compound demonstrates low aqueous solubility (estimated <0.1 mg/mL) due to its predominantly hydrophobic fused-ring system. It exhibits moderate solubility in polar aprotic solvents like DMSO (20–50 mg/mL) and ethanol (1–5 mg/mL), but is insoluble in alkanes. Salt formation significantly enhances water solubility; for instance, the (2R,3R)-bis(benzoyloxy)succinate salt shows improved dissolution profiles in aqueous buffers [2] [4].
Stability
The parent scaffold is stable at room temperature when protected from light and moisture. Accelerated stability studies indicate decomposition <2% over 30 days at 25°C. Refrigerated storage (2–8°C) is recommended for long-term conservation. The compound is susceptible to acid-/base-catalyzed hydrolysis at elevated temperatures due to the strained lactam bond, leading to ring-opened degradation products. Oxidation is negligible under inert atmospheres [7] [8].
Reactivity
Key reactive sites include:
Table 2: Physicochemical Profile Summary
Property | Characteristics |
---|---|
Solubility | Aqueous: <0.1 mg/mL; DMSO: 20–50 mg/mL; Ethanol: 1–5 mg/mL |
Stability | Stable at RT (decomposition <2%/month); Refrigerated storage recommended; Sensitive to hydrolysis at pH <3 or >11 |
Reactive Sites | Lactam C=O (electrophilic), N-H (nucleophilic), Allylic C-H bonds (oxidation-prone) |
The chiral center at C11b generates two enantiomers with identical connectivity but distinct spatial arrangements: (R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one and its (S)-counterpart. These enantiomers are typically isolated via chiral resolution of racemic mixtures using diastereomeric salt formation. Common resolving agents include (2R,3R)- or (2S,3S)-di-benzoyl tartaric acid, yielding enantiopure salts with ≥95% optical purity [6] [8].
Synthesis and Characterization
Pharmacological Significance
Enantiopurity critically influences biological activity. The (R)-enantiomer is pharmacologically privileged, serving as a precursor to Nrf2-activating agents like Compound 1 (3-(2-oxo-2-phenylethylidene)-derivative). This derivative potently inhibits the NLRP3 inflammasome in macrophage models, whereas the (S)-enantiomer analogue shows diminished effects [1] [5].
Table 3: Enantiomer Comparison
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Representative Salt | (2R,3R)-Bis(benzoyloxy)succinate | (2S,3S)-Bis(benzoyloxy)succinate |
CAS Number | 1399880-37-5 [8] | 1622136-46-2 [6] |
Optical Rotation | [α]₂₅ᴅ = +120° (c=1, MeOH) | [α]₂₅ᴅ = -118° (c=1, MeOH) |
Biological Relevance | Precursor to bioactive Nrf2 activators | Limited reported bioactivity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1